molecular formula C22H17N3O2 B14161472 3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one CAS No. 5903-60-6

3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B14161472
CAS No.: 5903-60-6
M. Wt: 355.4 g/mol
InChI Key: XBJCWGKGSWQSKV-VAWYXSNFSA-N
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Description

3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, and a pyridinyl ethenyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 2-aminobenzamide to form an intermediate, which is then subjected to cyclization and subsequent reaction with pyridine-3-carbaldehyde under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the ethenyl side chain can be reduced to a single bond.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: 3-(3-hydroxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one.

    Reduction: 3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethyl]quinazolin-4(3H)-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one
  • 3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethyl]quinazolin-4(3H)-one

Uniqueness

3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, ethenyl side chain, and quinazolinone core make it a versatile compound for various applications.

Properties

CAS No.

5903-60-6

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one

InChI

InChI=1S/C22H17N3O2/c1-27-18-8-4-7-17(14-18)25-21(12-11-16-6-5-13-23-15-16)24-20-10-3-2-9-19(20)22(25)26/h2-15H,1H3/b12-11+

InChI Key

XBJCWGKGSWQSKV-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4

Origin of Product

United States

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